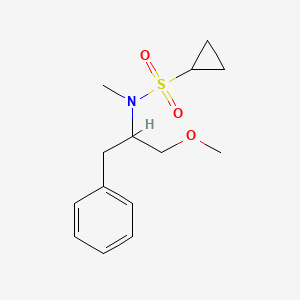
4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide, also known as MMMPB, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. MMMPB belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide is not fully understood. However, it has been found to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. By inhibiting FAAH, 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide increases the levels of endocannabinoids, which are known to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide can reduce pain and inflammation in animal models. Additionally, 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been found to have anxiolytic effects, meaning it can reduce anxiety in animals. 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide in lab experiments is its specificity for FAAH, which allows for the study of the role of endocannabinoids in various biological processes. However, one limitation is that 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide is a synthetic compound and may not fully mimic the effects of endocannabinoids in the body.
Orientations Futures
There are several potential future directions for research involving 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide. One area of interest is in the development of new drugs for pain relief and inflammation. 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide may also have potential as a treatment for neurodegenerative diseases, and further research in this area is needed. Additionally, 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide could be used as a tool for studying the role of endocannabinoids in various biological processes.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(2-methylprop-2-enyl) amine to form the corresponding amide. Finally, the amide is reacted with isopropyl chloroformate to yield 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide.
Applications De Recherche Scientifique
4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been found to have potential as a research tool in the study of various biological processes. One area of research where 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been investigated is in the study of pain and inflammation. 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain relief.
Propriétés
IUPAC Name |
4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)10-17(5)16(18)14-8-7-13(19-6)9-15(14)20-12(3)4/h7-9,12H,1,10H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGRZGVWHZCZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C(=O)N(C)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7634016.png)
![2-[(3-Chloro-4-fluorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7634023.png)
![3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7634028.png)
![6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one](/img/structure/B7634031.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B7634049.png)
![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)

![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)
![5-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B7634099.png)
![1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634112.png)